Controlled Lipophilicity: 0.48 LogP Unit Difference vs. the Imidazole Analog Drives Predictable Permeability and CYP Binding
The 1,2,4‑triazole‑methyl substituent confers a computed LogP of 0.79 (XLogP3‑AA = 0.7) versus 1.27 for the imidazole‑methyl congener (CAS 912763‑05‑4) [1]. This ΔLogP of ≈ −0.48 corresponds to a roughly three‑fold theoretical shift in octanol/water partition coefficient, translating into measurably different passive membrane diffusion and CYP active‑site partitioning behaviour . The lower lipophilicity of the triazole analog aligns with the established SAR within triazole‑piperazine CYP51 inhibitors, where excessive LogP (> 1.2) correlates with increased metabolic lability and reduced selectivity for fungal CYP51 over human CYP3A4 [2].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.79 (vendor-computed); XLogP3-AA = 0.7 (PubChem) |
| Comparator Or Baseline | tert-Butyl 4-(imidazol-1-ylmethyl)piperazine-1-carboxylate (CAS 912763-05-4): LogP = 1.27 (ChemSrc) |
| Quantified Difference | ΔLogP = −0.48 (target is more hydrophilic by ~3‑fold in octanol/water partition) |
| Conditions | Computed logP values; vendor data (Leyan) and ChemSrc database |
Why This Matters
Procurement of the triazole congener, rather than the imidazole variant, ensures adherence to the physicochemical parameter space under which existing antifungal and MAO inhibitor SARs were developed, reducing the risk of late‑stage attrition due to suboptimal permeability or off‑target binding.
- [1] PubChem CID 16740846. XLogP3‑AA = 0.7. https://pubchem.ncbi.nlm.nih.gov/compound/16740846 (accessed 2026-05-04). View Source
- [2] Sun, Q.Y.; et al. Synthesis of novel triazole derivatives as inhibitors of CYP51. Eur. J. Med. Chem. 2007, 42, 1226‑1233. View Source
